(E)-4-Methyl-N'-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a benzenesulfonohydrazide moiety. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazone derivatives and sulfonohydrazides, such as:
- N-(2-naphthyl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
- 4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxoethylidene)benzenesulfonohydrazide
Uniqueness
What sets (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its combination of functional groups and rings makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H25N3O3S |
---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-methyl-N-[(Z)-(1-naphthalen-2-yl-2-oxo-2-piperidin-1-ylethylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C24H25N3O3S/c1-18-9-13-22(14-10-18)31(29,30)26-25-23(24(28)27-15-5-2-6-16-27)21-12-11-19-7-3-4-8-20(19)17-21/h3-4,7-14,17,26H,2,5-6,15-16H2,1H3/b25-23- |
InChI-Schlüssel |
AGXAQBDBQFEFQH-BZZOAKBMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC3=CC=CC=C3C=C2)\C(=O)N4CCCCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC3=CC=CC=C3C=C2)C(=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.